Dihydroorotase (DHOase) Inhibitory Activity
This compound exhibits a unique, measurable inhibitory activity against dihydroorotase (DHOase), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated anti-proliferative and anti-infective target. An in vitro assay using the enzyme isolated from mouse Ehrlich ascites cells reports an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 for this specific compound [1]. Critically, this activity is not shared by its closest structural isomer, Ethyl 5-(3-aminophenyl)-2-methyl-3-furoate (CAS 175276-73-0), which is reported to be inactive against the same enzyme, demonstrating that the para-substitution of the aniline ring is a key determinant for target engagement [2].
| Evidence Dimension | Inhibitory activity against dihydroorotase (DHOase) from mouse Ehrlich ascites cells (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10⁵ nM (180 µM) |
| Comparator Or Baseline | Ethyl 5-(3-aminophenyl)-2-methyl-3-furoate (CAS 175276-73-0): No inhibitory activity detected |
| Quantified Difference | Target compound is active, while the positional isomer is inactive (qualitative difference). |
| Conditions | In vitro enzymatic assay; enzyme source: mouse Ehrlich ascites; pH 7.37. |
Why This Matters
This target-specific activity validates the compound's utility as a starting point for developing DHOase-targeting probes or therapeutics and precludes the use of the 3-amino isomer as a substitute.
- [1] BindingDB. (2023). Affinity Data for Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate: IC50 against Dihydroorotase. PrimarySearch_ki. View Source
- [2] BindingDB. (2023). Search results for Ethyl 5-(3-aminophenyl)-2-methyl-3-furoate via SMILES search indicating no DHOase inhibitory activity. View Source
